N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a compound that features a benzofuran core linked to a furan ring via a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide typically involves the reaction of benzofuran-2-carboxylic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (4-dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophilic reagent used.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a different linkage between the furan rings.
Furan-2-ylmethyl furan-2-carboxylate: An ester derivative with similar functional groups.
N-(pyridin-2-yl)furan-2-carboxamide: Contains a pyridine ring instead of a benzofuran ring.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core and a furan ring linked via a hydroxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-12(11-5-6-19-9-11)8-16-15(18)14-7-10-3-1-2-4-13(10)20-14/h1-7,9,12,17H,8H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHLJIOVFHLSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=COC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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